(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide
Description
Historical Context and Development of Benzothiazole Derivatives
Benzothiazole derivatives trace their origins to 19th-century dye chemistry, where the parent compound’s fused benzene-thiazole structure was first characterized for industrial applications. The pivotal shift toward medicinal applications occurred in the mid-20th century with the discovery of 2-mercaptobenzothiazole’s rubber-vulcanization properties, which spurred investigations into bioactivity. By the 1980s, researchers recognized benzothiazole’s privileged scaffold status due to its capacity to mimic endogenous heterocycles while enabling synthetic diversification. Key milestones include the FDA approval of riluzole (1995) for amyotrophic lateral sclerosis and pramipexole (1997) for Parkinson’s disease, both featuring benzothiazole-related pharmacophores.
Significance of Benzothiazole Scaffold in Medicinal Chemistry
The benzothiazole nucleus (C$$7$$H$$5$$NS) achieves pharmacological relevance through three key attributes:
- Electronic polarization : The electron-withdrawing thiazole ring creates a dipole moment (≈2.5 D) that facilitates π-π stacking with aromatic amino acid residues.
- Structural mimicry : The bicyclic system mimics purine bases, enabling interactions with ATP-binding pockets and nucleic acid structures.
- Synthetic plasticity : Positional diversification at C-2, C-3, and C-6 allows modular derivatization while maintaining planarity crucial for target engagement.
Table 1 : Therapeutic Applications of Benzothiazole Derivatives
| Therapeutic Area | Example Derivatives | Biological Target |
|---|---|---|
| Oncology | 2-arylbenzothiazoles | Topoisomerase II |
| Neurology | Riluzole analogs | Glutamate receptors |
| Microbiology | 6-nitrobenzothiazoles | DNA gyrase |
Pharmacological Relevance of the Sulfonamide Functional Group
Sulfonamide (-SO$$2$$NH$$2$$) incorporation enhances benzothiazole derivatives’ bioactivity through three mechanisms:
- Enzyme inhibition : The sulfamoyl group coordinates zinc ions in metalloenzymes like carbonic anhydrase (CA), with inhibition constants (K$$_i$$) as low as 0.025 nM reported for benzothiazole-sulfonamide hybrids.
- Hydrogen bonding : The NH$$_2$$ moiety forms bidentate hydrogen bonds with active-site residues, improving binding affinity by ≈2.3 kcal/mol compared to non-sulfonylated analogs.
- Acid dissociation tuning : The sulfonamide’s pK$$_a$$ (≈10.5) ensures ionization at physiological pH, enhancing membrane permeability through anion transport mechanisms.
Table 2 : Sulfonamide-Containing Drugs and Targets
| Drug Class | Example Compound | Primary Target |
|---|---|---|
| Antibacterials | Sulfamethoxazole | Dihydropteroate synthase |
| Anticonvulsants | Zonisamide | Carbonic anhydrase II |
| Diuretics | Furosemide | Na-K-Cl cotransporter |
Position of (Z)-N-(3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide in Current Research
This compound exemplifies third-generation benzothiazole-sulfonamide hybrids designed for dual-target engagement. Key structural features include:
- Z-configuration imine : The (Z)-ylidene group introduces planarity between benzothiazole and benzamide rings, optimizing π-orbital overlap for intercalation.
- 3-Allyl substitution : The allyl chain at N-3 enhances hydrophobic interactions with enzyme subpockets while allowing metabolic oxidation to reactive epoxides.
- 6-Sulfamoyl positioning : Para-substitution on the benzothiazole ring aligns the sulfonamide group with catalytic zinc in CA isoforms, as demonstrated in crystallographic studies.
Current research focuses on this derivative’s potential as a carbonic anhydrase inhibitor, with preliminary data showing 94% inhibition of CA II at 10 μM concentration. Molecular docking simulations predict a binding energy of -9.2 kcal/mol, driven by sulfonamide-zinc coordination and benzamide stacking with Phe-131 and Val-135 residues.
Properties
IUPAC Name |
3,4-dimethyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-4-9-22-16-8-7-15(27(20,24)25)11-17(16)26-19(22)21-18(23)14-6-5-12(2)13(3)10-14/h4-8,10-11H,1,9H2,2-3H3,(H2,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNRIAGSGAKKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzo[d]thiazole core.
Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.
Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with sulfamoyl chloride under basic conditions.
Formation of the Final Product: The final step involves the condensation of the intermediate with 3,4-dimethylbenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the benzo[d]thiazole core or the sulfamoyl group, potentially leading to the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to inhibit the growth of various bacterial and cancer cell lines makes it a valuable tool for understanding the mechanisms of these diseases and developing new therapeutic strategies.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its antimicrobial and anticancer properties make it a promising candidate for the development of new drugs. Additionally, its anti-inflammatory properties may be useful in the treatment of inflammatory diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for use in various applications, including the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound is believed to inhibit bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death. In anticancer applications, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Core Structural and Functional Group Differences
The target compound shares a benzothiazole-thiadiazole hybrid core with analogs but differs in substituent composition:
Key Observations :
Spectral and Analytical Data
- IR Spectroscopy : The sulfamoyl group in the target would show characteristic S=O stretches (~1350–1200 cm⁻¹) and N-H bends (~1600 cm⁻¹), distinct from the C=O stretches (~1690 cm⁻¹) in compounds .
- Mass Spectrometry : The molecular ion peak for the target (exact mass unavailable) would differ from ’s compound 4g (m/z 392) due to the sulfamoyl group’s higher molecular weight .
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 366.49 g/mol. The compound features a thiazole ring, an allyl group, and a sulfonamide moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.49 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The sulfonamide group is known for its antibacterial effects, while the thiazole ring enhances the compound's stability and reactivity against microbial targets. In silico predictions using tools like PASS have suggested potential antibacterial and antifungal activities for this compound based on its structural features.
Anticancer Properties
Studies have shown that benzo[d]thiazole derivatives can induce apoptosis in cancer cells. The mechanism may involve the inhibition of specific pathways responsible for cell proliferation and survival. For instance, compounds from this class have been observed to trigger caspase activation leading to programmed cell death in various cancer cell lines .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzo[d]thiazole Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Allylation : Introduction of the allyl group via an allylation reaction using allyl bromide in the presence of a base.
- Sulfamoylation : Reaction with sulfamoyl chloride to introduce the sulfonamide group.
These steps require careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity .
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research provides insights into its potential applications:
- Antibacterial Activity Study : A study on structurally related compounds demonstrated significant inhibition against Gram-positive bacteria, suggesting that this compound may exhibit similar effects.
- Cancer Cell Line Testing : In vitro tests on benzo[d]thiazole derivatives revealed their ability to induce apoptosis in various cancer cell lines through mitochondrial pathways .
Q & A
Q. What are the standard synthetic routes for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide, and how are reaction conditions optimized to favor the Z-configuration?
Methodological Answer: The synthesis typically involves a multi-step approach, starting with the formation of the benzo[d]thiazole core. A common method is the condensation of thioamide precursors with α-halo ketones under reflux conditions. For example, refluxing in ethanol with sodium acetate as a base (similar to the protocol in ) promotes imine bond formation. To favor the Z-configuration, steric and electronic factors are controlled by:
- Using bulky substituents to hinder E-isomer formation.
- Optimizing reaction temperature (lower temperatures favor kinetic Z-products).
- Employing polar aprotic solvents (e.g., DMF) to stabilize transition states.
Purification via recrystallization or column chromatography is critical to isolate the Z-isomer. Confirmation of stereochemistry requires NOESY NMR or X-ray crystallography .
Q. Which spectroscopic techniques are essential for confirming the structure and stereochemistry of this compound, and what key spectral features should be analyzed?
Methodological Answer:
- 1H/13C NMR: Analyze chemical shifts for the imine proton (δ 8.5–9.5 ppm) and allyl group protons (δ 5.0–6.0 ppm). Coupling constants (J) distinguish E/Z isomers (e.g., trans-coupling in E vs. cis in Z) .
- IR Spectroscopy: Confirm sulfamoyl (-SO2NH2) stretches at 1150–1350 cm⁻¹ and amide C=O at ~1650 cm⁻¹.
- Mass Spectrometry (ESI-MS): Verify molecular ion peaks and fragmentation patterns.
- NOESY NMR: Detect spatial proximity between the allyl group and benzamide protons to confirm Z-configuration .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data when comparing in vitro and in vivo models for this compound?
Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism) or model-specific interactions. To address this:
- Pharmacokinetic Profiling: Measure plasma stability, protein binding, and metabolic half-life using LC-MS/MS.
- Dose-Response Studies: Compare EC50 values across models; adjust dosing regimens to account for in vivo clearance rates.
- Mechanistic Studies: Use knockout models or enzyme inhibition assays (e.g., cytochrome P450) to identify metabolic pathways altering bioactivity .
- Statistical Analysis: Apply ANOVA or Bayesian hierarchical models to quantify variability between assays .
Q. What computational methods (e.g., DFT, molecular docking) are recommended to predict the interaction mechanisms between this compound and biological targets like enzymes or receptors?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions of the compound. For example, the sulfamoyl group’s electron-withdrawing effects can be modeled to predict hydrogen-bonding interactions .
- Molecular Docking (AutoDock Vina, Schrödinger): Simulate binding poses with target proteins (e.g., kinases or STING agonists). Focus on key residues (e.g., catalytic lysine or aspartic acid) and validate with mutagenesis studies .
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories to identify persistent interactions .
Q. How should researchers design experiments to assess the acid dissociation constants (pKa) of this compound, and how do these values influence its reactivity and bioactivity?
Methodological Answer:
- Potentiometric Titration: Dissolve the compound in a water-organic solvent mixture (e.g., 30% DMSO) and titrate with HCl/NaOH. Use a glass electrode to monitor pH shifts, and apply the Henderson-Hasselbalch equation to calculate pKa values .
- UV-Vis Spectroscopy: Track absorbance changes at λmax (e.g., 250–300 nm) during titration to correlate protonation states with spectral shifts.
- Impact on Bioactivity: Lower pKa values (e.g., sulfamoyl NH) enhance solubility at physiological pH, improving membrane permeability. Adjusting substituents (e.g., electron-donating methyl groups) can modulate pKa to optimize target engagement .
Q. How can researchers address low synthetic yields in multi-step reactions, such as the 27% yield reported for analogous compounds ( )?
Methodological Answer:
- Reaction Optimization: Screen catalysts (e.g., Pd/C for hydrogenation) or additives (e.g., molecular sieves for water-sensitive steps).
- Microwave-Assisted Synthesis: Reduce reaction time and improve efficiency for steps requiring high temperatures.
- Intermediate Trapping: Use TLC or in-situ IR to monitor reaction progress and isolate unstable intermediates.
- Scale-Up Considerations: Evaluate solvent volume ratios and mixing efficiency to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
